molecular formula C12H14FNO2 B13229746 Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate

Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13229746
M. Wt: 223.24 g/mol
InChI Key: SIVVLMSXPJSUNP-UHFFFAOYSA-N
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Description

Structural Significance of Fluorinated Aryl-Pyrrolidine Systems

The incorporation of fluorine into aryl-pyrrolidine systems confers unique physicochemical properties that make these compounds indispensable in drug discovery. The strong electronegativity of fluorine (χ = 4.0) induces dipole moments that enhance binding interactions with biological targets, while its small atomic radius (0.64 Å) minimizes steric disruption. In methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate, the meta-fluorine substituent on the aryl ring stabilizes planar conformations through resonance effects, directing the carboxylate and methyl ester groups into spatially distinct quadrants (Figure 1). This spatial arrangement facilitates selective interactions with enzymes such as γ-aminobutyric acid (GABA) transporters and opioid receptors, where fluorine’s gauche effect preferentially orients the pyrrolidine ring.

Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Pyrrolidine Carboxylates

Property Fluorinated Derivative Non-Fluorinated Analog
LogP (Octanol/Water) 1.2 ± 0.1 0.8 ± 0.1
Metabolic Half-life (h) 4.7 2.3
Target Binding (nM) 12 ± 2 (GABA Transporter) 45 ± 8 (GABA Transporter)

The stereochemical complexity of pyrrolidine derivatives further amplifies their utility. For instance, the C3 stereocenter in this compound enables diastereoselective functionalization, as demonstrated in the synthesis of 5-methylpyrrolidine-3-carboxylic acid derivatives with 97% enantiomeric excess (ee) via organocatalytic Michael additions. Fluorine’s inductive effects also stabilize transition states in cyclization reactions, enabling high-yielding ring-forming processes under mild conditions.

Historical Evolution of Methyl Pyrrolidine-3-Carboxylate Derivatives

The synthesis of pyrrolidine carboxylates has evolved from classical condensation reactions to cutting-edge catalytic methodologies (Table 2). Early approaches relied on Paal-Knorr cyclizations of 1,4-dicarbonyl compounds with amines, which suffered from harsh acidic conditions and limited stereocontrol. The discovery of asymmetric organocatalysis in the 2000s revolutionized the field, enabling enantioselective Michael additions of nitroalkanes to α,β-unsaturated carbonyl precursors. For example, 4-methyl-4-oxo-2-enoates reacted with nitromethane under cinchona alkaloid catalysis to afford pyrrolidine-3-carboxylates with >95% ee, a foundational method for derivatives like this compound.

Table 2: Milestones in Pyrrolidine Carboxylate Synthesis

Year Methodology Key Advancement Yield (%) ee (%)
1985 Paal-Knorr Cyclization Classical 1,4-dicarbonyl condensation 60–70 N/A
2008 Organocatalytic Michael Add. Enantioselective C–C bond formation 85 97
2022 Rh(III)-Catalyzed C–H Activ. Direct aryl functionalization 78 99
2025 Sustainable 2-Pyrone Route Solvent-free synthesis from biosourced pyrones 92 N/A

Recent advances emphasize sustainability and atom economy. The 2025 Rh(III)-catalyzed C–H activation/annulation protocol allows direct introduction of fluorinated aryl groups into pyrrolidine scaffolds using diazo compounds, bypassing prefunctionalized substrates. Concurrently, green chemistry approaches utilize 3-hydroxy-2-pyrones—derived from renewable feedstocks—as masked 1,4-dicarbonyl equivalents, reacting with primary amines under solvent-free conditions to yield N-alkylpyrrole carboxylates. These methods align with pharmaceutical industry demands for scalable, stereocontrolled syntheses of fluorinated heterocycles.

The structural versatility of this compound continues to inspire methodological innovation. Current research focuses on merging fluorination strategies with C–H activation technologies to access polyfluorinated derivatives, further expanding the compound’s utility in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H14FNO2

Molecular Weight

223.24 g/mol

IUPAC Name

methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H14FNO2/c1-16-11(15)12(5-6-14-8-12)9-3-2-4-10(13)7-9/h2-4,7,14H,5-6,8H2,1H3

InChI Key

SIVVLMSXPJSUNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNC1)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolidine Core

One common route involves the cyclization of amino acids or related precursors:

  • Starting Material: N-alkylated amino acids or amino alcohols.
  • Method: Cyclization via intramolecular nucleophilic attack facilitated by dehydrating agents or acid catalysis.

Example Procedure:

- Dissolve the amino precursor in a suitable solvent such as ethanol or methanol.
- Add a dehydrating agent like phosphorus oxychloride or polyphosphoric acid.
- Heat under reflux to promote ring closure.
- Purify the pyrrolidine via chromatography.

Introduction of the 3-Fluorophenyl Group

The fluorophenyl group is introduced via cross-coupling reactions, notably palladium-catalyzed Suzuki-Miyaura coupling:

Step Reagents Conditions Purpose
Cross-coupling 3-fluorophenylboronic acid or ester Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), toluene or dioxane Attach fluorophenyl to the pyrrolidine ring

Procedure:

  • React the halogenated pyrrolidine intermediate with 3-fluorophenylboronic acid in the presence of a palladium catalyst.
  • Heat under inert atmosphere at 100–110°C.
  • Isolate the fluorophenyl-substituted pyrrolidine after purification.

Esterification to Form the Methyl Ester

The final step involves esterification at the 3-position:

  • Method: Activation of the carboxylic acid or acid derivative followed by methylation.
  • Typical Reagents: Methyl iodide or methyl alcohol with acid catalysts like sulfuric acid.

Example:

- React the carboxylic acid derivative with methyl iodide in the presence of a base such as potassium carbonate.
- Stir at room temperature or slightly elevated temperature.
- Purify via chromatography to obtain the methyl ester.

Representative Synthetic Route

Based on literature, a representative synthesis is as follows:

This route is adaptable and has been validated in multiple research studies for similar pyrrolidine derivatives.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyrrolidine ring contributes to the compound’s stability and bioavailability . The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

Fluorophenyl vs. Bromophenyl Analogs
  • Methyl 3-(3-bromophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: Not specified) replaces fluorine with bromine, increasing molecular weight (e.g., ~340.25 g/mol for a tert-butyl analog) .
  • Tert-butyl 3-[(3-bromophenyl)methyl]pyrrolidine-3-carboxylate (CAS: 1993287-64-1) further modifies the ester group (tert-butyl instead of methyl), enhancing metabolic stability but reducing solubility .
Fluorophenyl vs. Methoxyphenyl Analogs
  • (±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-pyrrolidine-3-carboxylic acid (CAS: Not specified) features electron-donating methoxy groups, altering electronic distribution and lipophilicity. This compound exhibits a molecular weight of 482 g/mol and high purity (>99%) . Methoxy groups may improve membrane permeability but could reduce target selectivity compared to fluorophenyl derivatives .
Fluorophenyl vs. Heterocyclic Analogs
  • (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (MFCD15530266) incorporates a fluoropyridine ring, increasing complexity and molecular weight (527.75 g/mol ). Such modifications expand applications in kinase inhibition but complicate synthesis .

Ester Group Modifications

  • Methyl ester (target compound) offers faster hydrolysis rates compared to tert-butyl esters (e.g., ), impacting pharmacokinetics .
  • Ethyl ester analogs (e.g., in ) balance stability and solubility but are absent in the provided data for direct comparison.

Biological Activity

Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a fluorophenyl group, is being investigated for various therapeutic applications due to its interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to a class of chemicals known for their diverse biological activities. The inclusion of a fluorinated phenyl group enhances the compound's lipophilicity and binding affinity to various biological targets, which may lead to significant therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The fluorophenyl group facilitates interactions with hydrophobic pockets in proteins, while the pyrrolidine ring contributes structural rigidity. These interactions can modulate signaling pathways, leading to various biological responses such as:

  • Antimicrobial Activity : The compound exhibits potential antibacterial and antifungal properties.
  • Neurological Effects : It may influence neurotransmitter systems due to its structural similarities with known neuroactive compounds.
  • Cancer Therapeutics : Preliminary studies suggest possible anticancer properties, warranting further investigation.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several pyrrolidine derivatives, including this compound. The results indicated significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus12.5
Escherichia coli15.0
Pseudomonas aeruginosa20.0

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Neurological Studies

Research into the neuropharmacological effects of pyrrolidine derivatives has shown promising results. A case study highlighted the impact of similar compounds on stress response and appetite regulation through their interaction with neuropeptide systems . Although specific data on this compound is limited, its structural analogs have demonstrated efficacy in modulating neurotransmitter levels.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl group significantly affect the biological activity of pyrrolidine derivatives. For instance, substituting different groups on the phenyl ring can enhance or reduce binding affinity to target proteins, influencing overall efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(3-fluorophenyl)pyrrolidine-3-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, a pyrrolidine ring can be functionalized using a fluorophenyl group via Suzuki-Miyaura coupling, requiring precise stoichiometry of boronic acid derivatives (e.g., 3-fluorophenylboronic acid) and catalytic systems (e.g., Pd(PPh₃)₄) under inert conditions . Reaction optimization involves monitoring temperature (80–120°C), solvent polarity (DMF or THF), and base selection (K₂CO₃ or Cs₂CO₃) to minimize side products.
  • Key Parameters :

ParameterTypical RangeImpact on Yield
Temperature80–120°C↑ yield at 100°C
Catalyst Loading5–10 mol% PdOptimal at 7.5%
Reaction Time12–24 hPlateau at 18 h

Q. How is the structural elucidation of this compound performed?

  • Methodology : X-ray crystallography (using SHELX software ) and NMR spectroscopy (¹H/¹³C, COSY, HSQC) are critical. The fluorophenyl group’s orientation is confirmed via NOESY, while the ester carbonyl (C=O) and pyrrolidine ring protons are analyzed for stereochemical assignment. Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 238.09) .

Q. What methods ensure purity assessment of this compound in academic research?

  • Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is standard. Purity >98% is achieved via silica gel chromatography (hexane/ethyl acetate eluent). Residual solvents (e.g., DMF) are quantified using GC-MS .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale preparation while minimizing fluorinated byproducts?

  • Methodology : Flow chemistry systems enhance reproducibility and heat dissipation, reducing side reactions like defluorination. Microwave-assisted synthesis (e.g., 150 W, 15 min) accelerates coupling steps. Post-reaction quenching with aqueous NH₄Cl removes unreacted boronic acids .
  • Data Contradiction : Conflicting reports on optimal Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) require kinetic studies. For example, Pd(OAc)₂ may favor aryl-aryl coupling but increase Pd leaching, necessitating chelating ligands like XPhos .

Q. How are contradictions in spectral data (e.g., NMR splitting patterns) resolved for stereoisomers?

  • Methodology : Dynamic NMR experiments at variable temperatures (25–60°C) distinguish rotamers. Computational DFT calculations (Gaussian 16, B3LYP/6-31G*) model expected coupling constants (e.g., J = 8–12 Hz for trans-pyrrolidine protons). Discrepancies between experimental and theoretical data may indicate solvent polarity effects or aggregation .

Q. What computational strategies predict the compound’s pharmacokinetic properties (e.g., BBB permeability)?

  • Methodology : Molecular docking (AutoDock Vina) evaluates binding to targets like GABA receptors. ADMET predictors (SwissADME) analyze logP (∼2.3), topological polar surface area (TPSA ∼45 Ų), and P-glycoprotein substrate potential. Fluorine’s electronegativity enhances metabolic stability but may reduce solubility .

Critical Analysis of Research Challenges

Q. Why do batch-to-batch variations occur in fluorophenyl-substituted pyrrolidines?

  • Root Cause : Residual moisture in reactions promotes hydrolysis of the methyl ester group. Variations in fluorophenyl boronic acid purity (>98% required) also impact reproducibility.
  • Mitigation : Karl Fischer titration ensures anhydrous conditions. LC-MS monitors boronic acid quality pre-synthesis .

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

  • Methodology : Single-crystal X-ray diffraction (SHELXL ) determines dihedral angles between the pyrrolidine ring and fluorophenyl group. Disordered structures are refined using restraints (e.g., DFIX for bond lengths). Crystallization solvents (e.g., ethanol vs. DCM) influence packing motifs .

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